2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-16(10-23-15-4-2-1-3-13(15)21-22-23)20-9-14-17(19-7-6-18-14)12-5-8-25-11-12/h1-8,11H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQUSZMLLCGCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a benzo[d][1,2,3]triazole moiety linked to a furan-substituted pyrazine through an acetamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as NMR and MS for characterization.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that benzotriazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against human cancer cells, suggesting potent anticancer properties .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy. For example, related benzotriazole compounds have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
- Antioxidant Activity : The presence of the triazole ring has been associated with antioxidant properties, which may contribute to protective effects against oxidative stress in cells .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For example, some benzotriazoles act as histone deacetylase inhibitors, which play a crucial role in gene expression regulation in cancer cells .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells. This effect is often mediated through interaction with cellular signaling pathways .
- Reactive Oxygen Species (ROS) Modulation : Antioxidant activities may be attributed to the ability of these compounds to modulate ROS levels within cells, thereby influencing cell survival and apoptosis pathways .
Case Studies
Several studies have documented the biological activity of benzotriazole derivatives:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Compounds similar to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide have demonstrated significant antibacterial and antifungal activities. For instance, derivatives containing the triazole ring have been shown to exhibit potent activity against various strains of bacteria and fungi, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Triazole derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For example, compounds that share structural similarities with our compound have been investigated for their efficacy against non-small cell lung cancer and other malignancies . The inhibition of c-Met kinases by triazole-fused compounds has been particularly noted in preclinical studies .
Neuroprotective Effects
Research indicates that triazole derivatives can also exhibit neuroprotective effects. Studies suggest that these compounds may act as antioxidants or modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability of triazoles to cross the blood-brain barrier enhances their applicability in treating conditions such as Alzheimer's and Parkinson's diseases.
Case Studies and Research Findings
Several case studies illustrate the effectiveness of similar triazole-based compounds:
These studies underscore the versatile applications of triazole derivatives in various therapeutic areas.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide?
Answer:
The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves reacting 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetic acid with (3-(furan-3-yl)pyrazin-2-yl)methanamine in anhydrous dichloromethane (DCM) under nitrogen. Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used as coupling agents (3.0 equiv each) at 0°C, followed by gradual warming to room temperature . Post-reaction purification employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) and recrystallization. Key validation steps include LC-MS for purity and H/C NMR for structural confirmation.
Basic: How can the crystalline structure of this compound be resolved, and what software is suitable for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection uses a diffractometer (e.g., Bruker D8 Venture) at 173 K. SHELXL (v.2018/3) is recommended for refinement due to its robustness in handling small-molecule crystallography. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. The R-factor threshold for publication-quality data is ≤0.05 .
Advanced: How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and biological interactions?
Answer:
- DFT Studies: Gaussian 09 with B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (FMOs), electrostatic potential (ESP), and solvatochromic behavior. For example, ESP maps reveal nucleophilic regions at the furan oxygen and pyrazine nitrogen, critical for hydrogen bonding .
- Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., proteases, kinases). The benzo-triazole moiety often shows π-π stacking with aromatic residues (e.g., His41 in SARS-CoV-2 M), while the furan-pyrazine group engages in hydrophobic contacts .
Advanced: How to address contradictions in observed vs. predicted bioactivity (e.g., antimicrobial assays vs. docking scores)?
Answer:
Discrepancies may arise from:
- Membrane Permeability: Use Caco-2 cell assays or PAMPA to evaluate passive diffusion. LogP >3 often indicates poor aqueous solubility.
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended kinase inhibition.
Re-optimize the structure by introducing polar groups (e.g., -SONH) or reducing rotatable bonds to improve specificity .
Advanced: What experimental design principles apply to SAR studies of analogs with modified triazole/furan substituents?
Answer:
- Hypothesis-Driven Design: Replace the furan-3-yl group with thiophene or pyridine to test π-stacking vs. hydrogen bonding contributions.
- Control Groups: Include parent compound and negative controls (e.g., scrambled analogs).
- High-Throughput Screening (HTS): Use 96-well plates for IC determination against target enzymes (e.g., proteases) with fluorogenic substrates.
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare activity across analogs. A p-value <0.05 indicates significance .
Advanced: How to optimize reaction yields when scaling up synthesis from milligram to gram quantities?
Answer:
- Solvent Optimization: Replace DCM with THF or acetonitrile for better solubility and easier removal.
- Catalyst Screening: Test alternatives to EDC/HOBt, such as DMT-MM or COMU, which may reduce side reactions.
- Process Monitoring: Use in-situ FTIR or ReactIR to track reaction progression and identify intermediates.
- Workflow Adjustments: Implement flow chemistry for exothermic steps to improve heat dissipation and consistency .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR: H NMR (400 MHz, DMSO-d) confirms aromatic protons (δ 7.5–8.5 ppm for triazole and pyrazine) and the acetamide methylene (δ 4.2–4.5 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm).
- HRMS: ESI-HRMS (m/z) verifies the molecular ion [M+H].
- IR: Stretching bands at 1680 cm (C=O) and 3100 cm (N-H) validate functional groups .
Advanced: How can X-ray crystallography data resolve ambiguities in regiochemistry during triazole formation?
Answer:
SC-XRD unambiguously assigns the 1,4- vs. 1,5-triazole regiochemistry by analyzing dihedral angles and intermolecular interactions. For example, a 1,4-substituted triazole shows a planar arrangement (torsion angle <10°), while 1,5-substitution introduces steric clashes with adjacent groups. SHELXL refinement with TWIN/BASF commands can model twinning in problematic crystals .
Advanced: What strategies mitigate aggregation or precipitation in aqueous biological assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Surfactants: Add Tween-80 (0.01% w/v) to stabilize colloidal dispersions.
- Dynamic Light Scattering (DLS): Monitor particle size (Z-average <200 nm) to confirm homogeneity.
- Protease Inhibition: Pre-incubate with bovine serum albumin (BSA) to reduce non-specific binding .
Advanced: How to design a mechanistic study to probe the compound’s mode of action in enzyme inhibition?
Answer:
- Kinetic Assays: Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern (unchanged K, reduced V) suggests allosteric binding.
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) and stoichiometry.
- X-ray Crystallography: Co-crystallize the compound with the target enzyme to identify binding-site interactions (e.g., hydrogen bonds with catalytic residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
